molecular formula C8H8Br2N2 B12437826 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline

6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B12437826
M. Wt: 291.97 g/mol
InChI Key: RFUZRBGRSAZCPZ-UHFFFAOYSA-N
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Description

6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C8H8Br2N2 and a molecular weight of 291.97 g/mol . It belongs to the class of quinoxaline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two bromine atoms at the 6th and 7th positions of the tetrahydroquinoxaline ring.

Preparation Methods

The synthesis of 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline can be achieved through various synthetic routes. One common method involves the bromination of 1,2,3,4-tetrahydroquinoxaline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The reaction yields the desired product with high purity and yield.

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the dibromo compound to its corresponding dihydro derivative.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction may produce 1,2,3,4-tetrahydroquinoxaline .

Mechanism of Action

The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological activity being studied. For instance, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with DNA replication .

Comparison with Similar Compounds

6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H8Br2N2

Molecular Weight

291.97 g/mol

IUPAC Name

6,7-dibromo-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C8H8Br2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11-12H,1-2H2

InChI Key

RFUZRBGRSAZCPZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C=C2N1)Br)Br

Origin of Product

United States

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